molecular formula C20H28N2O4S B7716860 4-methoxy-N-[(pyridin-2-yl)methyl]-3-(pyrrolidine-1-sulfonyl)benzamide

4-methoxy-N-[(pyridin-2-yl)methyl]-3-(pyrrolidine-1-sulfonyl)benzamide

Cat. No. B7716860
M. Wt: 392.5 g/mol
InChI Key: YVBQZPXHAFVGKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-N-[(pyridin-2-yl)methyl]-3-(pyrrolidine-1-sulfonyl)benzamide is a chemical compound that is widely used in scientific research. It is a potent and selective inhibitor of a class of enzymes called protein kinases, which play a crucial role in many cellular processes. The compound has been extensively studied for its potential applications in cancer research, as well as in the development of new drugs for a range of other diseases.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[(pyridin-2-yl)methyl]-3-(pyrrolidine-1-sulfonyl)benzamide involves the inhibition of protein kinases by binding to the ATP-binding site on the kinase. This prevents the kinase from phosphorylating its target proteins, which are involved in various cellular processes. The inhibition of protein kinases by this compound has been shown to have a range of effects on cellular signaling pathways, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on the specific protein kinases that are inhibited by the compound. In general, the compound has been shown to have anti-inflammatory and anti-angiogenic effects, which may be useful in the treatment of cancer and other diseases. The compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells, which may be useful in the development of new cancer therapies.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-methoxy-N-[(pyridin-2-yl)methyl]-3-(pyrrolidine-1-sulfonyl)benzamide in lab experiments is its potent and selective inhibition of protein kinases. This allows researchers to study the specific effects of inhibiting a particular kinase on cellular signaling pathways and cellular processes. However, one of the limitations of using this compound is its potential toxicity and off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are many potential future directions for research on 4-methoxy-N-[(pyridin-2-yl)methyl]-3-(pyrrolidine-1-sulfonyl)benzamide. One area of research could focus on the development of new cancer therapies based on the compound's ability to inhibit protein kinases involved in cancer development and progression. Another area of research could focus on the potential use of the compound in the treatment of other diseases, such as inflammatory disorders and cardiovascular disease. Additionally, further research could be conducted to investigate the potential off-target effects and toxicity of the compound, in order to better understand its safety profile and potential clinical applications.

Synthesis Methods

The synthesis of 4-methoxy-N-[(pyridin-2-yl)methyl]-3-(pyrrolidine-1-sulfonyl)benzamide involves several steps, starting with the reaction of 2-bromo-5-methoxybenzoic acid with pyridine-2-methanol to form the corresponding ester. This is followed by a series of reactions involving the addition of various reagents, including pyrrolidine-1-sulfonyl chloride and N,N-dimethylformamide, to produce the final product.

Scientific Research Applications

The compound has been extensively studied for its potential applications in cancer research. It has been shown to be a potent inhibitor of several protein kinases that are involved in the development and progression of cancer, including the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR). In addition, the compound has been shown to have anti-inflammatory and anti-angiogenic properties, which may also be useful in the treatment of cancer.

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O4S/c1-26-18-10-9-17(15-19(18)27(24,25)22-13-5-6-14-22)20(23)21-12-11-16-7-3-2-4-8-16/h7,9-10,15H,2-6,8,11-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVBQZPXHAFVGKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCC2=CCCCC2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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